(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a triazolo-pyrimidin derivative featuring a piperazine linker and aryl substituents. For example, the closely related compound (3,4-dimethoxyphenyl){4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone (ChemSpider ID: 20965435) has a molecular formula of C₂₄H₂₅N₇O₄, an average mass of 475.509 g/mol, and a monoisotopic mass of 475.196802 g/mol . The dimethylphenyl variant likely shares similar physicochemical properties but may exhibit distinct solubility or bioactivity due to the methyl substituents’ reduced polarity compared to methoxy groups.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-7-8-18(13-17(16)2)24(32)30-11-9-29(10-12-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHENOBNXEZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS Number: 920205-33-0) is a novel synthetic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the realm of cancer treatment and other pharmacological effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol. The structure features a triazolo-pyrimidine scaffold linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 920205-33-0 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute conducted tests on various cancer cell lines, demonstrating significant antitumor activity. The compound exhibited cytotoxic effects against multiple types of cancer cells including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
- Leukemia
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro assays showed that the compound can effectively reduce cell viability in a dose-dependent manner.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Assembly : Similar to known microtubule inhibitors, this compound may disrupt normal mitotic processes.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Targeting Specific Kinases : The triazole moiety may interact with specific protein kinases involved in cancer cell signaling pathways.
Study 1: Antitumor Efficacy
A study published in Journal of Organic and Pharmaceutical Chemistry evaluated the efficacy of derivatives related to triazolo-pyrimidine compounds against various cancer lines. The results indicated that compounds with similar structural features to our target compound showed IC50 values ranging from 0.8 to 2.27 µM against different cancer cell lines .
Study 2: Mechanistic Insights
Research conducted on related compounds revealed that modifications in the phenyl ring significantly influenced antiproliferative activity. For instance, substituents at specific positions on the phenyl ring enhanced cytotoxicity against breast cancer cells (MDA-MB-468) .
Table 1: Anticancer Activity Data
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. The National Cancer Institute has tested it against various cancer cell lines, revealing notable cytotoxic effects in:
- Breast Cancer
- Lung Cancer
- Colon Cancer
- Leukemia
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound activates pathways that lead to programmed cell death in malignant cells.
- Inhibition of Cell Proliferation : It reduces cell viability in a dose-dependent manner.
- Targeting Specific Kinases : The triazole moiety may interact with protein kinases involved in cancer signaling pathways.
Study 1: Antitumor Efficacy
A study published in the Journal of Organic and Pharmaceutical Chemistry evaluated the efficacy of triazolo-pyrimidine derivatives similar to our target compound. The results demonstrated IC50 values ranging from 0.8 to 2.27 µM against different cancer cell lines, indicating strong anticancer activity.
Study 2: Mechanistic Insights
Research on related compounds revealed that modifications on the phenyl ring significantly influence antiproliferative activity. Specific substituents enhanced cytotoxicity against breast cancer cells (MDA-MB-468), suggesting that structural optimization could further improve efficacy.
| Type of Cancer | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.8 - 2.27 | Induction of apoptosis |
| Lung Cancer | Varies | Inhibition of cell proliferation |
| Colon Cancer | Varies | Targeting specific kinases |
| Leukemia | Varies | Disruption of mitotic processes |
Comparison with Similar Compounds
Triazolo-Pyrimidin Core with Methoxy vs. Methyl Substituents
Phenyl Group Modifications
- 4-Trifluoromethylphenyl Variant: The compound {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone () incorporates a trifluoromethyl group, which significantly elevates metabolic stability and electron-withdrawing effects. Its molecular weight is 479.46 g/mol (C₂₅H₂₂F₃N₇O), higher than the target compound .
Piperazine-Linked Modifications
- Oxo-Ethyl Chain: The compound 3-(3,4-dimethoxyphenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one () replaces the methanone group with an oxo-ethyl chain. This structural change reduces molecular rigidity and may alter receptor-binding kinetics .
- Phenylethanone Derivative: 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone () has a phenylethanone moiety (C₂₃H₂₃N₇O₂, 429.5 g/mol), which shortens the linker and could affect steric interactions in biological targets .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Methods : The synthesis of triazolo-pyrimidin derivatives typically involves condensation reactions, as seen in pyrazoline analogs (e.g., glacial acetic acid/HCl-mediated cyclization in ). Purification via column chromatography (petroleum ether/ethyl acetate) is standard .
- Docking studies indicate interactions similar to raltegravir, an HIV integrase inhibitor .
- Structure-Activity Relationships (SAR) :
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, including triazole ring formation, piperazine coupling, and aromatic substitution. Critical steps include:
- Triazolopyrimidine core synthesis : Requires regioselective cyclization under controlled temperatures (e.g., 80–100°C) to avoid byproducts like regioisomeric triazoles .
- Piperazine coupling : Use of catalysts like Pd/C or CuI in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Methoxyphenyl group introduction : Optimizing reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio) to minimize unreacted intermediates . Purity (>95%) is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed by HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structural integrity?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm), and methoxy singlet (δ 3.8 ppm). Discrepancies in splitting patterns may indicate incomplete substitution .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), triazole C-N (1500–1550 cm⁻¹), and methoxy C-O (1250 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peak at m/z 429.484 (M+H⁺) with fragmentation patterns matching the triazolopyrimidine core .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial potency)?
Contradictions often arise from assay variability (cell lines, concentrations) or structural analogs being misattributed. To address this:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and concentrations (1–50 µM) across studies .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-methoxy vs. 4-ethoxy phenyl groups) on target binding .
- Dose-response curves : Calculate IC50 values for enzyme inhibition (e.g., COX-2, kinases) to quantify potency differences .
Q. How can molecular docking studies elucidate the compound’s mechanism of action against cancer-related targets?
- Target selection : Prioritize proteins like EGFR (PDB ID: 1M17) or Aurora kinases, which are implicated in triazolopyrimidine activity .
- Docking parameters : Use AutoDock Vina with Lamarckian GA, grid boxes centered on active sites, and validation via co-crystallized ligands .
- Key interactions : Look for hydrogen bonds between the triazole N2 and kinase hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with methyl/aryl groups .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts enhance water solubility via protonation of the piperazine nitrogen .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma stability and tissue penetration .
- Prodrug modification : Introduce ester groups at the methoxy position for hydrolytic activation in target tissues .
Methodological Considerations
Q. How should researchers design dose-escalation studies to assess toxicity in preclinical models?
- Animal models : Use BALB/c mice or Sprague-Dawley rats with 3–5 dose cohorts (10–100 mg/kg) administered intravenously .
- Endpoints : Monitor weight loss, organ histopathology (liver/kidney), and hematological parameters (ALT, creatinine) weekly .
- PK/PD modeling : Calculate AUC, Cmax, and half-life to correlate exposure with efficacy/toxicity .
Q. What analytical methods are critical for detecting degradation products under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) .
- HPLC-MS : Monitor degradation via new peaks (e.g., demethylation products at m/z 415.4) and quantify stability using area-under-curve (AUC) .
Data Contradiction Analysis
Q. How can discrepancies in reported enzyme inhibition (e.g., COX-2 IC50 values) be reconciled?
- Assay validation : Ensure consistent enzyme sources (human recombinant vs. tissue-derived) and co-factor concentrations (e.g., heme for COX-2) .
- Positive controls : Compare with known inhibitors (e.g., celecoxib) to calibrate assay sensitivity .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to estimate “true” IC50 ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
